molecular formula C8H4Br2O2 B2882005 3,6-Dibromoisobenzofuran-1(3H)-one CAS No. 40125-50-6

3,6-Dibromoisobenzofuran-1(3H)-one

Cat. No.: B2882005
CAS No.: 40125-50-6
M. Wt: 291.926
InChI Key: CHJNGDOXAZNOPL-UHFFFAOYSA-N
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Description

3,6-Dibromoisobenzofuran-1(3H)-one is a chemical compound with the molecular formula C8H4Br2O2 It is a brominated derivative of isobenzofuranone and is characterized by the presence of two bromine atoms at the 3 and 6 positions of the isobenzofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromoisobenzofuran-1(3H)-one typically involves the bromination of isobenzofuranone. One common method is the direct bromination of isobenzofuranone using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 3 and 6 positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromoisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of isobenzofuranone or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted isobenzofuranones depending on the nucleophile used.

    Oxidation Reactions: Products include quinones or other oxidized derivatives.

    Reduction Reactions: Products include isobenzofuranone or other reduced derivatives.

Scientific Research Applications

3,6-Dibromoisobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 3,6-Dibromoisobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the isobenzofuranone core can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloroisobenzofuran-1(3H)-one: Similar structure with chlorine atoms instead of bromine.

    3,6-Diiodoisobenzofuran-1(3H)-one: Similar structure with iodine atoms instead of bromine.

    Isobenzofuranone: The parent compound without halogen substitution.

Uniqueness

3,6-Dibromoisobenzofuran-1(3H)-one is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, iodo, or unsubstituted counterparts The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and redox reactions

Properties

IUPAC Name

3,6-dibromo-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJNGDOXAZNOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-Bromophthalide (5.85 gms; 0.0275 mole), N-bromosuccinimide (4.89 gm; 0.0275 mole) and azobisbutyronitrile (0.1 gm) were gently refluxed in dry carbon tetrachloride (200 ml.) for 2 hours. On cooling, the succinimide was filtered off and the solvent removed in vacuo to give an oil, which was used immediately.
Quantity
5.85 g
Type
reactant
Reaction Step One
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4.89 g
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reactant
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0.1 g
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reactant
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200 mL
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solvent
Reaction Step One

Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

6-Bromophthalide (5.85 gms; 0.0275 mole), N-bromosuccinimide (4.89 gm; 0.0275 mole) and azobisbutyronitrile (0.1 gm) were gently refluxed in dry carbon tetrachloride (200 ml.) for 2 hours. On cooling, the succinimide was filered off and the solvent removed in vacuo to give an oil, which was used immediately.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
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0.1 g
Type
reactant
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Quantity
200 mL
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solvent
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